molecular formula C16H14N2O3S B275447 6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide

6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide

Cat. No. B275447
M. Wt: 314.4 g/mol
InChI Key: STISILKYJPIPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide involves its binding to specific biomolecules such as proteins and nucleic acids. This binding results in a change in the fluorescence properties of the compound, which can be detected and quantified. The exact mechanism of this binding is still the subject of ongoing research, but it is believed to involve the formation of specific hydrogen bonds and electrostatic interactions between the compound and the biomolecule.
Biochemical and Physiological Effects:
6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide in lab experiments is its high binding affinity for biomolecules such as proteins and nucleic acids. This makes it an ideal tool for the detection and quantification of these molecules. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which can limit its availability for use in research.

Future Directions

There are numerous future directions for research involving 6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide. One area of research involves the development of new fluorescent probes based on this compound for the detection of other biomolecules. Another area of research involves the modification of this compound to improve its binding affinity and selectivity for specific biomolecules. Additionally, this compound has potential applications in the development of new anti-inflammatory drugs and the treatment of various inflammatory diseases. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. Its high binding affinity for biomolecules such as proteins and nucleic acids makes it an ideal tool for the detection and quantification of these molecules. However, its potential toxicity and challenging synthesis can limit its use in certain experiments. Numerous future directions for research involving this compound exist, and further research is needed to fully understand its potential in these areas.

Synthesis Methods

The synthesis of 6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide involves the reaction of 2-naphthylamine with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. This method has been used in numerous studies, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

6-methoxy-N-(pyridin-2-yl)naphthalene-2-sulfonamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of various biomolecules such as proteins and nucleic acids. This compound has been found to have a high binding affinity for these biomolecules, and its fluorescence properties make it an ideal tool for the detection and quantification of these molecules.

properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide

InChI

InChI=1S/C16H14N2O3S/c1-21-14-7-5-13-11-15(8-6-12(13)10-14)22(19,20)18-16-4-2-3-9-17-16/h2-11H,1H3,(H,17,18)

InChI Key

STISILKYJPIPGX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

solubility

10 [ug/mL]

Origin of Product

United States

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